molecular formula C21H20N6O3S B2561451 N-(2,5-dimethoxyphenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 898352-03-9

N-(2,5-dimethoxyphenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2561451
CAS No.: 898352-03-9
M. Wt: 436.49
InChI Key: VOGHXEGWYQXGIP-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative featuring a 2,5-dimethoxyphenyl group, a pyridin-4-yl-substituted triazole ring, and a pyrrol-1-yl moiety. This compound is part of a broader class of 1,2,4-triazole derivatives known for their diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. The pyridin-4-yl group contributes to π-π stacking interactions in biological targets, while the pyrrol-1-yl substituent introduces conformational flexibility and hydrogen-bonding capabilities .

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[(5-pyridin-4-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O3S/c1-29-16-5-6-18(30-2)17(13-16)23-19(28)14-31-21-25-24-20(15-7-9-22-10-8-15)27(21)26-11-3-4-12-26/h3-13H,14H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOGHXEGWYQXGIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to three analogs (Table 1), focusing on structural variations, physicochemical properties, and pharmacological activities.

Table 1: Structural and Functional Comparison of Triazole-Based Acetamides

Compound Name Key Substituents Molecular Weight (g/mol) Notable Properties/Activities
N-(2,5-dimethoxyphenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 2,5-dimethoxyphenyl, pyridin-4-yl, pyrrol-1-yl ~432.45* High solubility, potential CNS activity
N-(2,5-dichlorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 2,5-dichlorophenyl, pyridin-2-yl, allyl ~435.30 Moderate anti-inflammatory activity
2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives Furan-2-yl, amino group ~310.35 (avg.) Anti-exudative activity in rat models

*Calculated based on molecular formula.

Substituent Effects on Physicochemical Properties

  • Phenyl Ring Substitutions :

    • The 2,5-dimethoxyphenyl group in the target compound provides electron-donating methoxy groups, enhancing solubility in polar solvents compared to the 2,5-dichlorophenyl group in the dichloro analog, which is more lipophilic and electronegative .
    • Dichlorophenyl derivatives typically exhibit stronger receptor-binding affinity due to halogen bonding but may suffer from reduced bioavailability.
  • Pyridine Positional Isomerism :

    • Pyridin-4-yl (target compound) vs. pyridin-2-yl (dichloro analog): The 4-position pyridine allows for linear π-π interactions with aromatic residues in enzyme active sites, whereas 2-position pyridine may induce steric hindrance or alternative binding modes .
  • Triazole Ring Modifications: The pyrrol-1-yl group introduces a five-membered aromatic ring with NH groups, enabling hydrogen bonding. Furan-2-yl substituents (as in derivatives) reduce molecular weight and increase metabolic stability but limit π-system interactions .

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